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molecular formula C9H9NO2 B105799 6-Methoxyisoindolin-1-one CAS No. 132680-54-7

6-Methoxyisoindolin-1-one

Cat. No. B105799
M. Wt: 163.17 g/mol
InChI Key: JHEFFTKSFOORGS-UHFFFAOYSA-N
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Patent
US06846832B2

Procedure details

A mixture of 6-methoxy-2,3-dihydro-isoindol-1-one (167 mg, 1.0 mmol) and boron tribromide (1 M in CH2Cl2, 3.6 mL, 3.6 mmol) in CH2Cl2 (8 mL) at −78° C. was stirred for 18 h at RT. The mixture was then cooled to −78° C. and MeOH (20 mL) was added. After 2 h at −78° C. the mixture was evaporated and the residue purified by chromatography (SiO2, CH2Cl2:2N NH3-MeOH 9:1) to afford the title product (147 mg, 100%) as a white solid. MS m/e=148.0 (M−H+).
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][NH:8][C:9]2=[O:12])=[CH:5][CH:4]=1.B(Br)(Br)Br.CO>C(Cl)Cl>[OH:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][NH:8][C:9]2=[O:12])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
167 mg
Type
reactant
Smiles
COC1=CC=C2CNC(C2=C1)=O
Name
Quantity
3.6 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 18 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
After 2 h at −78° C. the mixture was evaporated
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography (SiO2, CH2Cl2:2N NH3-MeOH 9:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1=CC=C2CNC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 147 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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